molecular formula C17H19ClN4O B11479318 N-(2-chlorobenzyl)-1-(pyrazin-2-yl)piperidine-3-carboxamide

N-(2-chlorobenzyl)-1-(pyrazin-2-yl)piperidine-3-carboxamide

Cat. No.: B11479318
M. Wt: 330.8 g/mol
InChI Key: MZRGEBDFZRNVJQ-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-1-(pyrazin-2-yl)piperidine-3-carboxamide is a synthetic organic compound that features a piperidine ring substituted with a pyrazine moiety and a 2-chlorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorobenzyl)-1-(pyrazin-2-yl)piperidine-3-carboxamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the Pyrazine Moiety: The pyrazine group is introduced via a nucleophilic substitution reaction using pyrazine derivatives.

    Attachment of the 2-Chlorobenzyl Group: The 2-chlorobenzyl group is attached through a nucleophilic aromatic substitution reaction, often using 2-chlorobenzyl chloride as the reagent.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction, typically using carboxylic acid derivatives and amine precursors.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the pyrazine moiety, potentially converting it to a dihydropyrazine derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Dihydropyrazine derivatives.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(2-chlorobenzyl)-1-(pyrazin-2-yl)piperidine-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound may be investigated for its potential as a pharmacological agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound’s potential therapeutic properties are of interest. It may exhibit activity against certain diseases or conditions, and research is ongoing to determine its efficacy and safety as a drug candidate.

Industry

In industrial applications, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-1-(pyrazin-2-yl)piperidine-3-carboxamide involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets, potentially modulating their activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorobenzyl)-1-(pyridin-2-yl)piperidine-3-carboxamide
  • N-(2-chlorobenzyl)-1-(quinolin-2-yl)piperidine-3-carboxamide
  • N-(2-chlorobenzyl)-1-(pyrimidin-2-yl)piperidine-3-carboxamide

Uniqueness

N-(2-chlorobenzyl)-1-(pyrazin-2-yl)piperidine-3-carboxamide is unique due to the presence of the pyrazine moiety, which imparts distinct electronic and steric properties compared to similar compounds with pyridine, quinoline, or pyrimidine groups. These differences can influence the compound’s reactivity, binding affinity, and overall biological activity.

Properties

Molecular Formula

C17H19ClN4O

Molecular Weight

330.8 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-1-pyrazin-2-ylpiperidine-3-carboxamide

InChI

InChI=1S/C17H19ClN4O/c18-15-6-2-1-4-13(15)10-21-17(23)14-5-3-9-22(12-14)16-11-19-7-8-20-16/h1-2,4,6-8,11,14H,3,5,9-10,12H2,(H,21,23)

InChI Key

MZRGEBDFZRNVJQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=NC=CN=C2)C(=O)NCC3=CC=CC=C3Cl

Origin of Product

United States

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